Compound Description: Nilotinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia. It functions by blocking the activity of the BCR-ABL protein, a tyrosine kinase that promotes the growth of cancerous cells. []
Relevance: While Nilotinib does not share the core structure of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol, it is considered related due to the presence of shared pharmacophoric elements. Both compounds contain a trifluoromethylphenyl moiety and a pyridine ring. These shared features suggest potential similarities in their physicochemical properties and potential biological activities. The presence of a trifluoromethyl group in both compounds can enhance lipophilicity and metabolic stability. Furthermore, the pyridine ring is a common pharmacophore found in various biologically active compounds and can contribute to target binding. []
Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine1A (5-HT1A) receptor agonist. This compound exhibits both analgesic and hyperalgesic effects, depending on factors such as dosage and time after administration. Notably, F 13640 has demonstrated potential in treating trigeminal neuralgia, showing an enduring antiallodynic effect. [, ]
Relevance: F 13640 exhibits structural similarities to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol through the shared presence of a chlorofluorophenyl group and a pyridinylmethyl amino moiety. The shared chlorofluorophenyl group suggests potential overlap in their physicochemical properties, particularly their lipophilicity and electronic properties, which could influence their binding affinity to target proteins. Additionally, the presence of a similar pyridinylmethyl amino group suggests that these compounds may interact with similar biological targets or pathways. [, ]
Compound Description: JNJ 54166060 is a potent and orally bioavailable P2X7 receptor antagonist. It displays promising pharmacological properties, including high oral bioavailability, low-moderate clearance in preclinical species, and an acceptable safety margin. []
Relevance: This compound shares a significant structural resemblance to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol, specifically the chloro-trifluoromethylphenyl moiety and the fluoropyridinyl group. The shared chloro-trifluoromethylphenyl substructure indicates potential similarities in their physicochemical properties, such as lipophilicity, which could contribute to their pharmacokinetic profiles. The presence of the fluoropyridinyl group further strengthens the structural relationship and suggests potential similarities in their interaction with biological targets, as this moiety could contribute to specific binding interactions. []
4. 3-Chloro-5-trifluoromethyl-pyridine-2-carboxylic acid [6-((3R,6R)-5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazin-3-yl)-5-fluoro-pyridin-2-yl]amide (Umibecestat or CNP520) []
Compound Description: Umibecestat is a potent, selective, and efficacious β-secretase (BACE1) inhibitor developed for the prevention of Alzheimer's disease. It effectively reduces Aβ levels in preclinical models with a favorable safety profile. []
Relevance: This compound shares a critical structural feature with 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(methyl)amino)ethanol: the chloro-trifluoromethyl pyridine core. This close structural similarity suggests that both compounds likely share similar physicochemical properties and may exhibit comparable behavior in biological systems. The chloro-trifluoromethyl pyridine moiety can significantly influence the compounds' polarity, lipophilicity, and metabolic stability, playing a crucial role in their pharmacokinetic and pharmacodynamic properties. The presence of this shared core structure also hints at potential overlap in their mechanisms of action or interactions with biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.